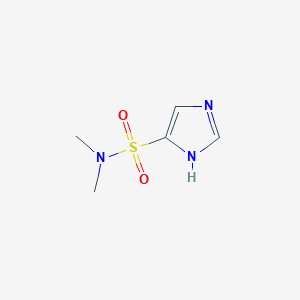![molecular formula C11H24ClN3O2 B1525184 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride CAS No. 1236259-21-4](/img/structure/B1525184.png)
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, kinetics, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Scientific Research Applications
Biopharmaceutical Manufacturing
This compound is utilized in the biopharmaceutical industry for the production of various therapeutic agents. Its role can be critical in the formulation of drugs, where it may act as a stabilizer or a buffer agent to maintain the desired pH levels during the manufacturing process .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating complex molecules. It can be used to introduce the piperazine moiety into larger structures, which is a common feature in many pharmaceuticals due to its versatility and biological activity .
Chromatography
Chromatography, a technique used for separating mixtures, can employ this compound as a component of the mobile phase or as a stationary phase modifier. Its unique structure can aid in the separation of compounds based on their interaction with the piperazine group .
Material Science
In material science, this compound’s properties can be harnessed to modify surfaces or create new polymeric materials. Its ability to act as a crosslinking agent can be particularly valuable in developing materials with specific mechanical and chemical properties .
Biochemical Research
Biochemists may use this compound as a buffer in enzyme assays or other biochemical reactions. Its buffering capacity helps maintain a consistent pH, which is crucial for the stability and activity of enzymes and other biomolecules .
Topical Skin Formulations
The compound finds applications in dermatology and cosmetic science as a surfactant and emulsifier in topical skin formulations. It helps in creating creams and lotions that are stable and have a consistent texture .
Antioxidant Research
In antioxidant research, this compound could be used in assays to measure the radical-scavenging activity of various substances. Its stable nature makes it suitable for use in standard assays like the DPPH assay .
Neuroscience Research
Lastly, in neuroscience, this compound might be involved in the study of neurotransmitter systems, particularly those involving the piperazine structure. It could be used to mimic or interfere with the action of natural neurotransmitters, providing insights into their function .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-9(2)10(12)11(16)14-5-3-13(4-6-14)7-8-15;/h9-10,15H,3-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYTSZSPQFJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)
![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile hydrochloride](/img/structure/B1525106.png)



![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)



![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)
amino]-1-ethanol](/img/structure/B1525121.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)
